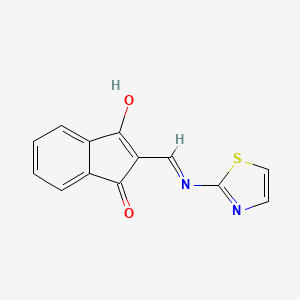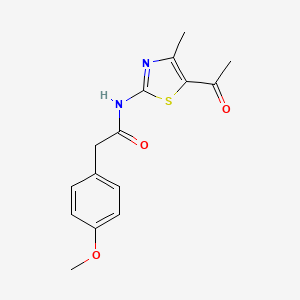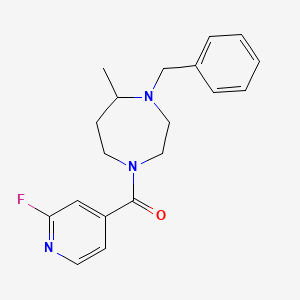![molecular formula C18H20N2O3S B2969870 N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide CAS No. 1208535-46-9](/img/structure/B2969870.png)
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is a chemical compound known for its significant role in medicinal chemistry It is a derivative of piperidine and sulfonamide, which are commonly found in various pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from inexpensive and readily available starting materials. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Chlorination and Oxidation: The intermediate is chlorinated with phosphorus pentachloride and further oxidized to form the key intermediate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reactions are typically carried out under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using sodium chlorite to form lactams.
Reduction: Reduction reactions can be performed using reagents like iron powder.
Substitution: Substitution reactions involving chlorination with phosphorus pentachloride.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Iron powder.
Substitution: Phosphorus pentachloride for chlorination.
Major Products Formed
The major products formed from these reactions include various lactam derivatives and chlorinated intermediates, which are crucial for further synthetic steps .
Aplicaciones Científicas De Investigación
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of anticoagulant drugs like apixaban, which is used for the prevention and treatment of thromboembolic diseases.
Biological Studies: The compound is used in studies related to blood coagulation and platelet aggregation.
Pharmacological Research: It is employed in the development of new drugs targeting coagulation factor Xa.
Mecanismo De Acción
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide involves the inhibition of activated factor X (FXa). This compound acts as a direct inhibitor of FXa, preventing the conversion of prothrombin to thrombin, which is essential for fibrin clot formation . By inhibiting FXa, the compound reduces thrombin generation and indirectly inhibits platelet aggregation .
Comparación Con Compuestos Similares
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure and mechanism of action.
Rivaroxaban: Another FXa inhibitor used as an anticoagulant.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide is unique due to its specific structural features that allow for high selectivity and potency in inhibiting FXa. Its efficient synthetic routes and mild reaction conditions make it a valuable intermediate in pharmaceutical research and development .
Propiedades
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18-11-4-5-12-20(18)17-10-6-9-16(13-17)19-24(22,23)14-15-7-2-1-3-8-15/h1-3,6-10,13,19H,4-5,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPCDPELSYJKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2969790.png)
![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2969794.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2969795.png)
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)
![3-(3-Fluorophenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2969801.png)

![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2969804.png)


![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)

